Superior Selectivity Profile: MRT67307 Avoids JNK/p38α MAPK Off-Target Inhibition Seen with BX795
MRT67307 demonstrates a cleaner selectivity profile compared to its parent compound BX795. While both inhibit TBK1 and IKKε, BX795 robustly suppresses the activation of JNK and p38α in response to pro-inflammatory stimuli, whereas MRT67307 does not exhibit such off-target effects [1]. This differentiation is critical for studies where MAPK pathway integrity must be preserved.
| Evidence Dimension | Off-target inhibition of stress-activated MAPK pathways |
|---|---|
| Target Compound Data | No suppression of JNK or p38α activation |
| Comparator Or Baseline | BX795: robust suppression of JNK and p38α activation |
| Quantified Difference | Qualitative difference in pathway activation (present vs. absent) |
| Conditions | Macrophages stimulated with pro-inflammatory cytokines |
Why This Matters
Selecting MRT67307 over BX795 eliminates confounding effects on JNK/p38α signaling, ensuring that observed phenotypes are attributable specifically to TBK1/IKKε inhibition.
- [1] Clark, K., Plater, L., Peggie, M., & Cohen, P. (2011). Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IκB kinase ε: a distinct upstream kinase mediates Ser-172 phosphorylation and activation. The Journal of Biological Chemistry, 286(36), 31361–31370. View Source
